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Compound of Interest

Compound Name: 2-Ethynylfuran

Cat. No.: B098707 Get Quote

Application Note

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis

for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or

vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has

found widespread application in the synthesis of natural products, pharmaceuticals, and

advanced materials. This document provides a detailed protocol for the synthesis of 2-
ethynylfuran, a valuable building block in medicinal chemistry and materials science, utilizing

a two-step sequence involving a Sonogashira coupling followed by a deprotection step.

Introduction
2-Ethynylfuran is a key intermediate in the synthesis of various biologically active molecules

and conjugated polymers. The Sonogashira coupling provides an efficient route to this

compound by first coupling a protected alkyne, such as (trimethylsilyl)acetylene, with a 2-

halofuran. The use of a protecting group, in this case, the trimethylsilyl (TMS) group, is crucial

to prevent self-coupling of the terminal alkyne under the reaction conditions. Subsequent

deprotection of the silyl group yields the desired 2-ethynylfuran. This method offers high yields

and good functional group tolerance, making it a preferred method for the synthesis of this

important heterocyclic alkyne.

Reaction Scheme
The synthesis of 2-ethynylfuran via Sonogashira coupling proceeds in two main steps:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b098707?utm_src=pdf-interest
https://www.benchchem.com/product/b098707?utm_src=pdf-body
https://www.benchchem.com/product/b098707?utm_src=pdf-body
https://www.benchchem.com/product/b098707?utm_src=pdf-body
https://www.benchchem.com/product/b098707?utm_src=pdf-body
https://www.benchchem.com/product/b098707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sonogashira Coupling: 2-Bromofuran is coupled with (trimethylsilyl)acetylene in the

presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield 2-

((trimethylsilyl)ethynyl)furan.

Deprotection: The trimethylsilyl protecting group is removed from 2-

((trimethylsilyl)ethynyl)furan using a mild base, such as potassium carbonate in methanol, to

afford the final product, 2-ethynylfuran.

Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 2-
ethynylfuran.

Step
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Experimental Protocols
Step 1: Synthesis of 2-((trimethylsilyl)ethynyl)furan via
Sonogashira Coupling
This procedure is a representative protocol for the Sonogashira coupling of an aryl bromide

with a terminal alkyne.
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Materials:

2-Bromofuran

(Trimethylsilyl)acetylene

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Tetrahydrofuran (THF), anhydrous

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromofuran (1.0

eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide

(0.04-0.10 eq).

Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-

3.0 eq).

To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room

temperature.

Heat the reaction mixture to 60 °C and stir for 16 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

After completion, cool the reaction mixture to room temperature and filter through a pad of

celite to remove the catalyst.

Wash the celite pad with THF.
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Concentrate the filtrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., hexane/ethyl acetate) to afford 2-((trimethylsilyl)ethynyl)furan as a liquid.

Characterization of 2-((trimethylsilyl)ethynyl)furan:

¹H NMR (CDCl₃, 400 MHz): δ 7.37 (dd, J = 1.8, 0.8 Hz, 1H), 6.64 (dd, J = 3.4, 0.8 Hz, 1H),

6.39 (dd, J = 3.4, 1.8 Hz, 1H), 0.25 (s, 9H).

¹³C NMR (CDCl₃, 100 MHz): δ 144.3, 129.1, 116.1, 111.4, 99.9, 98.7, -0.2.

Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)furan to
2-Ethynylfuran
This procedure outlines the removal of the trimethylsilyl protecting group.[1]

Materials:

2-((Trimethylsilyl)ethynyl)furan

Potassium carbonate (K₂CO₃), anhydrous

Methanol (MeOH), anhydrous

Diethyl ether

Water

Brine

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

To a solution of 2-((trimethylsilyl)ethynyl)furan (1.0 eq) in anhydrous methanol, add

anhydrous potassium carbonate (0.1-0.2 eq).[1]
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Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.[1]

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the reaction mixture in vacuo.[1]

Dilute the residue with diethyl ether and wash with water, followed by brine.[1]

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]

The crude product can be purified by flash chromatography on silica gel (eluting with

petrol/ether) to yield 2-ethynylfuran as a liquid.[1]

Characterization of 2-Ethynylfuran:

¹H NMR (CDCl₃, 400 MHz): δ 7.40 (dd, J = 1.8, 0.8 Hz, 1H), 6.69 (dd, J = 3.4, 0.8 Hz, 1H),

6.42 (dd, J = 3.4, 1.8 Hz, 1H), 3.20 (s, 1H).

¹³C NMR (CDCl₃, 100 MHz): δ 144.8, 128.5, 117.0, 111.8, 81.3, 75.9.

Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 2-ethynylfuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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